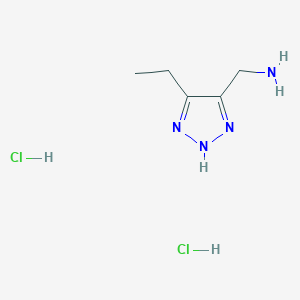![molecular formula C19H19ClFNO2 B2730791 (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164506-13-1](/img/structure/B2730791.png)
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, also known as CBFCP, is a synthetic compound used in scientific research. It is a member of the family of compounds known as benzylchloropropanamides and is used in a variety of applications, including drug development, biochemistry, and pharmacology. CBFCP is a novel compound that has been studied for its potential to act as an antagonist of the muscarinic acetylcholine receptors (mAChRs). It has been found to display a variety of biochemical and physiological effects and has a range of advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
1. Contraception and Androgen Receptor Modulation
The compound (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide has been explored for its potential in hormonal male contraception. It exhibits high binding affinity as a full agonist in vitro and has been tested on male rats, demonstrating significant effects on hormones and reproductive systems. This suggests its use in developing oral male contraceptives due to its effects on muscle, tissue selectivity, and pharmacokinetic properties (Jones et al., 2009).
2. Inhibitors of Human Histone Deacetylase
Research into N-hydroxy-3-phenyl-2-propenamides, related to the queried compound, has shown that they act as potent inhibitors of human histone deacetylase (HDAC). This activity has implications for cancer therapy, as these compounds exhibit cellular growth inhibition properties and have entered clinical trials (Remiszewski et al., 2003).
3. Ratiometric Fluorescent pH Probe
The derivative FMIP, related to the specified compound, has been used as a ratiometric fluorescent pH probe. It offers significant potential for strong-acidity pH detection in living cells, demonstrating high selectivity, good photostability, and excellent cell membrane permeability. This makes it a valuable tool for intracellular imaging (Nan et al., 2015).
4. Antileukemic and DNA Nuclease Activities
A copper(II) complex of N-propyl-norfloxacin and 1,10-phenanthroline, closely related to the inquired compound, has shown promising antileukemic properties. It induces cell death in leukemia cells through apoptosis and has enhanced antimicrobial activity compared to its base compounds. It also acts as an independent nuclease, making it a potential tool in cancer chemotherapy (Katsarou et al., 2008).
5. Photodehalogenation and Chemical Stability
Studies on the photodehalogenation of fluoro or chlorobenzene derivatives, related to the queried compound, provide insights into the stability and reactivity of these compounds. This research is critical in understanding the phototoxicity of fluorinated drugs and in designing more stable and less phototoxic derivatives (Protti et al., 2012).
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-17-7-2-16(3-8-17)14-22-19(23)11-6-15-4-9-18(10-5-15)24-13-1-12-21/h2-11H,1,12-14H2,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVAFUIMSAPCBG-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)
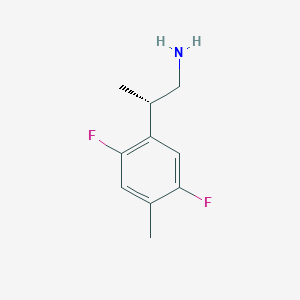
![Tert-butyl 3-[(3-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2730712.png)
![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)
![8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

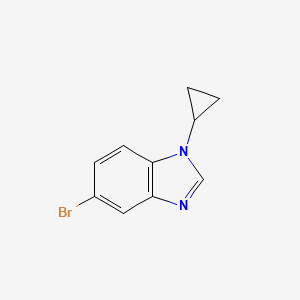
![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
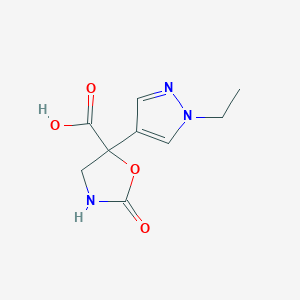
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
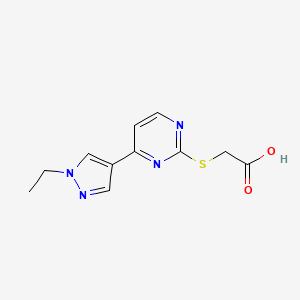

![3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2730730.png)
